molecular formula C10H13FN2O B14781852 (S)-2-Amino-N-(4-fluorobenzyl)propanamide

(S)-2-Amino-N-(4-fluorobenzyl)propanamide

Cat. No.: B14781852
M. Wt: 196.22 g/mol
InChI Key: DIRFUKHJIMZKPZ-UHFFFAOYSA-N
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Preparation Methods

The preparation of (S)-2-Amino-N-(4-fluorobenzyl)propanamide is typically achieved through organic chemical synthesis methods. One common synthetic route involves the reaction of (S)-2-amino-3-phenylpropanamide with 4-fluorobenzyl chloride under basic conditions to form the desired product . The reaction conditions usually include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene. Industrial production methods may involve catalytic hydrogenation of Schiff base intermediates in the presence of a heterogeneous catalyst in a protic organic solvent .

Chemical Reactions Analysis

(S)-2-Amino-N-(4-fluorobenzyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups. For example, reacting with alkyl halides can yield N-alkylated derivatives.

    Hydrolysis: Acidic or basic hydrolysis can convert the amide group into carboxylic acids or amines.

Scientific Research Applications

(S)-2-Amino-N-(4-fluorobenzyl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-fluorobenzyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a sodium channel blocker, calcium channel modulator, monoamine oxidase B (MAO-B) inhibitor, glutamate release inhibitor, and dopamine metabolism modulator . These interactions lead to various physiological effects, including the modulation of neurotransmitter levels and inhibition of neuronal excitability.

Comparison with Similar Compounds

(S)-2-Amino-N-(4-fluorobenzyl)propanamide can be compared with other similar compounds such as:

These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]propanamide

InChI

InChI=1S/C10H13FN2O/c1-7(12)10(14)13-6-8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14)

InChI Key

DIRFUKHJIMZKPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)F)N

Origin of Product

United States

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